molecular formula C4H13NNaO7P2+ B11822936 4-Amino-1-hydroxy-butane-1,1-bisphosphonate (monosodium salt)

4-Amino-1-hydroxy-butane-1,1-bisphosphonate (monosodium salt)

Cat. No.: B11822936
M. Wt: 272.09 g/mol
InChI Key: CAKRAHQRJGUPIG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (4-amino-1-hydroxybutylidene)bis-, monosodium salt typically involves the reaction of 4-aminobutyric acid with a phosphonation mixture. This mixture is formed by combining phosphorous acid and methanesulfonic anhydride. The reaction is followed by hydrolysis and pH adjustment to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (4-amino-1-hydroxybutylidene)bis-, monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phosphonic acid derivatives .

Scientific Research Applications

Phosphonic acid, (4-amino-1-hydroxybutylidene)bis-, monosodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of phosphonic acid, (4-amino-1-hydroxybutylidene)bis-, monosodium salt involves its binding to hydroxyapatite in bone, inhibiting the activity of osteoclasts, which are responsible for bone resorption. This inhibition helps to maintain bone density and strength. The compound also inhibits farnesyl diphosphate synthase, an enzyme involved in the mevalonate pathway, which is crucial for osteoclast function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, (4-amino-1-hydroxybutylidene)bis-, monosodium salt is unique due to its specific binding affinity to bone mineral and its potent inhibitory effect on osteoclast-mediated bone resorption. Its effectiveness in maintaining bone density and reducing fracture risk makes it a valuable therapeutic agent in the management of bone diseases .

Properties

Molecular Formula

C4H13NNaO7P2+

Molecular Weight

272.09 g/mol

IUPAC Name

sodium;(4-amino-1-hydroxy-1-phosphonobutyl)phosphonic acid

InChI

InChI=1S/C4H13NO7P2.Na/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);/q;+1

InChI Key

CAKRAHQRJGUPIG-UHFFFAOYSA-N

Canonical SMILES

C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN.[Na+]

Origin of Product

United States

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